molecular formula C26H28O15 B600546 Leucoside

Leucoside

Cat. No.: B600546
M. Wt: 580.5 g/mol
InChI Key: RXAXTTGJEMODPY-CJNLAGEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Leucoside plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It has been shown to interact with various enzymes and proteins, including poly (ADP-ribose) polymerase, BAX, BCL2, and caspase-3. These interactions are crucial in modulating apoptotic pathways and protecting cells from oxidative damage. This compound’s ability to decrease β-secretase production, acetylcholine esterase activity, and Tau phosphorylation further highlights its potential in neuroprotection .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against hydrogen peroxide-induced cell death by enhancing cell viability and reducing apoptotic markers. This compound influences cell signaling pathways by increasing the protein levels of NRF2 and HO-1 and upregulating the gene expression of antioxidant enzymes such as catalase, superoxide dismutase 1, and glutathione peroxidase . These effects contribute to its potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. This compound binds to poly (ADP-ribose) polymerase, inhibiting its activity and preventing DNA damage-induced cell death. It also modulates the expression of BAX and BCL2, promoting cell survival. Additionally, this compound inhibits caspase-3 activation, thereby reducing apoptosis. These molecular interactions underscore this compound’s role in protecting cells from oxidative stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time Studies have shown that this compound maintains its stability and efficacy in protecting cells from oxidative damage over extended periodsIn vitro and in vivo studies have demonstrated that this compound’s protective effects are sustained over time, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects without causing toxicity. At higher doses, it may exhibit adverse effects, including potential toxicity. Studies have identified threshold effects, where the protective benefits of this compound are maximized at specific dosages, beyond which toxicity may occur. These findings emphasize the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. It modulates metabolic flux by enhancing the activity of antioxidant enzymes such as catalase, superoxide dismutase 1, and glutathione peroxidase. These interactions contribute to the overall reduction of oxidative damage and promotion of cell survival. This compound’s involvement in these metabolic pathways underscores its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in regions of oxidative stress, where it exerts its protective effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement within the cellular environment. These transport and distribution mechanisms are crucial for this compound’s efficacy in protecting cells from oxidative damage .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments and organelles through targeting signals and post-translational modifications. This compound’s presence in mitochondria, for example, enhances its ability to protect against mitochondrial oxidative damage. Its localization in the nucleus allows it to modulate gene expression and prevent DNA damage. These subcellular localization mechanisms are essential for this compound’s protective effects .

Chemical Reactions Analysis

Leucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXTTGJEMODPY-CJNLAGEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.